molecular formula C21H18BrN3OS B2816891 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 872694-96-7

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B2816891
CAS No.: 872694-96-7
M. Wt: 440.36
InChI Key: ZLURFYREGMUUIM-UHFFFAOYSA-N
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Description

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group, a thioether linkage, and a dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under basic conditions.

    Quinoline Derivative Synthesis: The dihydroquinoline moiety is synthesized separately, often through the reduction of quinoline.

    Final Coupling: The final step involves coupling the thioether-linked pyridazine with the dihydroquinoline derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring or the quinoline moiety, potentially leading to dihydropyridazine or tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydropyridazine and Tetrahydroquinoline Derivatives: From reduction reactions.

    Substituted Bromophenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial, antiviral, or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features suggest potential as a modulator of biological targets, such as enzymes or receptors, making it a candidate for therapeutic development.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its potential stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The thioether linkage and the aromatic rings could facilitate binding to hydrophobic pockets, while the bromophenyl group might participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-((6-Phenylpyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone: Similar structure but with a chlorine substituent, potentially altering its chemical and biological properties.

    2-((6-(4-Methylphenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone: Contains a methyl group instead of bromine, which may influence its steric and electronic characteristics.

Uniqueness

The presence of the bromophenyl group in 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone makes it unique compared to its analogs. Bromine’s size and electronegativity can significantly impact the compound’s reactivity, binding affinity, and overall bioactivity, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3OS/c22-17-9-7-15(8-10-17)18-11-12-20(24-23-18)27-14-21(26)25-13-3-5-16-4-1-2-6-19(16)25/h1-2,4,6-12H,3,5,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLURFYREGMUUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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